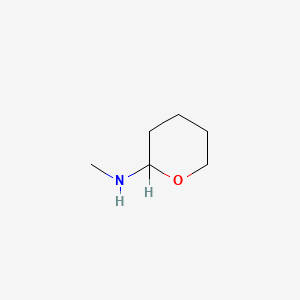

2-Methylaminotetrahydropyran

Vue d'ensemble

Description

2-Methylaminotetrahydropyran is a chemical compound with the molecular formula C6H13NO . It contains a total of 21 bonds, including 8 non-H bonds, 1 rotatable bond, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 ether (aliphatic) .

Molecular Structure Analysis

The molecular structure of 2-Methylaminotetrahydropyran includes a six-membered ring, a secondary amine (aliphatic), and an ether (aliphatic) . The molecular geometry and vibration spectral analysis can be carried out experimentally and theoretically using density functional theory .Chemical Reactions Analysis

Although specific chemical reactions involving 2-Methylaminotetrahydropyran are not available, general principles of chemical reactions can be applied . These principles include modulation of voltage-gated ion channels, enhancement of gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methylaminotetrahydropyran include its molecular weight, density, melting point, and boiling point . These properties can be determined using various analytical techniques .Applications De Recherche Scientifique

Conformational Studies and Anomeric Effects

2-Methylaminotetrahydropyran has been studied for its conformational properties and the impact of anomeric effects. Advanced molecular orbital methods and NBO analysis were used to investigate these aspects. The studies provided insights into the Gibbs-Free energy differences between axial and equatorial conformations and explored donor–acceptor interactions. These findings have implications for understanding the fundamental chemistry and potential applications of such compounds in various fields, including material science and molecular design (Nori-Shargh & Yahyaei, 2009).

Molecular Interactions and Biological Evaluations

The molecule and its derivatives have been integrated into various studies focusing on molecular interactions and biological evaluations. For instance, compounds related to 2-Methylaminotetrahydropyran have been assessed for their interactions with biological macromolecules and their cytotoxicity against cancer cell lines. These studies provide a foundation for exploring the potential therapeutic applications of these compounds (Yu et al., 2017).

Material Science and Tissue Engineering

One of the notable applications of derivatives of 2-Methylaminotetrahydropyran is in the field of material science and tissue engineering. Compounds have been synthesized and impregnated into collagen scaffolds, showing potential to mimic the function of the extracellular matrix, a critical component in tissue engineering. This highlights the molecule's relevance in developing new biomaterials for medical applications (Kandhasamy et al., 2015).

Synthetic Chemistry and Compound Development

2-Methylaminotetrahydropyran and its analogs have been utilized in synthetic chemistry for the development of new compounds. The molecule has been involved in reactions leading to the synthesis of diverse structures, showcasing its versatility and importance in the field of synthetic organic chemistry (Liang et al., 2013).

Safety And Hazards

Orientations Futures

The future directions for research on 2-Methylaminotetrahydropyran and similar compounds could involve the development of green methodologies for their synthesis . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .

Propriétés

IUPAC Name |

N-methyloxan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-6-4-2-3-5-8-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPFPCPYIAPNGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90949090 | |

| Record name | N-Methyloxan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylaminotetrahydropyran | |

CAS RN |

2622-48-2 | |

| Record name | 2-Methylaminotetrahydropyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyloxan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[[4-(Methylthio)anilino]-oxomethyl]amino]benzamide](/img/structure/B1211068.png)

![5,8-Dichloro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B1211070.png)